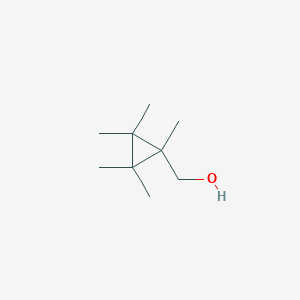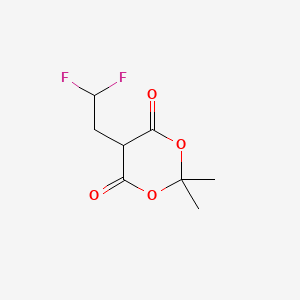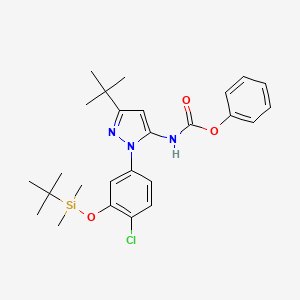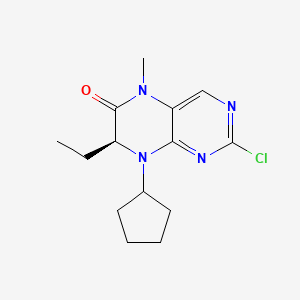![molecular formula C7H10N4O B13895303 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide](/img/structure/B13895303.png)
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds contain a pyrazole ring and are studied for their anticancer properties.
Uniqueness
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide is unique due to its specific combination of pyrrole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H10N4O |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c8-7(12)4-11-6-3-9-1-5(6)2-10-11/h2,9H,1,3-4H2,(H2,8,12) |
Clave InChI |
LLUSREPBXVDBDO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)N(N=C2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)


![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)






![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
